Cas no 2375259-72-4 (Ethyl 3-bromo-2,2-difluorobutanoate)
Ethyl 3-bromo-2,2-difluorobutanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromo-2,2-difluorobutanoate
- EN300-7427752
- 2375259-72-4
-
- Inchi: 1S/C6H9BrF2O2/c1-3-11-5(10)6(8,9)4(2)7/h4H,3H2,1-2H3
- InChI Key: LUNCVQYUMMUPHO-UHFFFAOYSA-N
- SMILES: BrC(C)C(C(=O)OCC)(F)F
Computed Properties
- Exact Mass: 229.97540g/mol
- Monoisotopic Mass: 229.97540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26.3Ų
Ethyl 3-bromo-2,2-difluorobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7427752-0.05g |
ethyl 3-bromo-2,2-difluorobutanoate |
2375259-72-4 | 93.0% | 0.05g |
$226.0 | 2025-03-11 | |
| Enamine | EN300-7427752-0.1g |
ethyl 3-bromo-2,2-difluorobutanoate |
2375259-72-4 | 93.0% | 0.1g |
$337.0 | 2025-03-11 | |
| Enamine | EN300-7427752-0.25g |
ethyl 3-bromo-2,2-difluorobutanoate |
2375259-72-4 | 93.0% | 0.25g |
$481.0 | 2025-03-11 | |
| Enamine | EN300-7427752-0.5g |
ethyl 3-bromo-2,2-difluorobutanoate |
2375259-72-4 | 93.0% | 0.5g |
$758.0 | 2025-03-11 | |
| Enamine | EN300-7427752-1.0g |
ethyl 3-bromo-2,2-difluorobutanoate |
2375259-72-4 | 93.0% | 1.0g |
$971.0 | 2025-03-11 | |
| Enamine | EN300-7427752-2.5g |
ethyl 3-bromo-2,2-difluorobutanoate |
2375259-72-4 | 93.0% | 2.5g |
$1903.0 | 2025-03-11 | |
| Enamine | EN300-7427752-5.0g |
ethyl 3-bromo-2,2-difluorobutanoate |
2375259-72-4 | 93.0% | 5.0g |
$2816.0 | 2025-03-11 | |
| Enamine | EN300-7427752-10.0g |
ethyl 3-bromo-2,2-difluorobutanoate |
2375259-72-4 | 93.0% | 10.0g |
$4176.0 | 2025-03-11 | |
| 1PlusChem | 1P028V76-50mg |
ethyl3-bromo-2,2-difluorobutanoate |
2375259-72-4 | 93% | 50mg |
$332.00 | 2024-05-23 | |
| 1PlusChem | 1P028V76-100mg |
ethyl3-bromo-2,2-difluorobutanoate |
2375259-72-4 | 93% | 100mg |
$479.00 | 2024-05-23 |
Ethyl 3-bromo-2,2-difluorobutanoate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Ethyl 3-bromo-2,2-difluorobutanoate
Ethyl 3-bromo-2,2-difluorobutanoate (CAS No. 2375259-72-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-bromo-2,2-difluorobutanoate (CAS No. 2375259-72-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile applications as an intermediate in the synthesis of various bioactive molecules. This compound, characterized by its unique structural features including a bromo substituent and difluorinated alkyl group, presents a compelling platform for the development of novel therapeutic agents.
The molecular structure of Ethyl 3-bromo-2,2-difluorobutanoate consists of a butanoic acid esterified with ethanol, with the presence of a bromine atom at the third carbon position and two fluorine atoms at the second carbon position. This specific arrangement imparts distinct reactivity patterns, making it a valuable building block for medicinal chemists. The bromo group, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.
In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into drug candidates has been widely recognized as an effective strategy to optimize their pharmacological properties. Ethyl 3-bromo-2,2-difluorobutanoate, with its dual fluorine and bromine substituents, exemplifies this trend and offers a convenient precursor for accessing fluorinated derivatives with potential therapeutic applications.
One of the most notable applications of Ethyl 3-bromo-2,2-difluorobutanoate lies in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in numerous cellular processes and are frequently targeted in anticancer therapies. The ability to introduce fluorinated and brominated moieties into kinase inhibitors can lead to improved selectivity and efficacy. For instance, recent studies have demonstrated that compounds derived from Ethyl 3-bromo-2,2-difluorobutanoate exhibit promising activity against various kinases by modulating their binding interactions with ATP pockets or allosteric sites.
Another area where Ethyl 3-bromo-2,2-difluorobutanoate has shown significant promise is in the development of antiviral agents. The growing threat of viral infections has necessitated the discovery of novel antiviral drugs with enhanced potency and reduced side effects. Fluorinated compounds have been identified as particularly effective in this context due to their ability to interfere with viral replication cycles. Researchers have leveraged Ethyl 3-bromo-2,2-difluorobutanoate as a key intermediate in synthesizing molecules that target viral proteases or polymerases, leading to promising results in preclinical studies.
The synthesis of Ethyl 3-bromo-2,2-difluorobutanoate itself is an intriguing process that highlights the intersection of organic synthesis and process chemistry. Typically, it involves the bromination and subsequent difluorination of butanoic acid esters followed by esterification. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for industrial applications. For instance, catalytic fluorination techniques have been developed that allow for selective introduction of fluorine atoms without unwanted side reactions.
The role of computational chemistry in optimizing synthetic routes for Ethyl 3-bromo-2,2-difluorobutanoate cannot be overstated. Molecular modeling techniques have been employed to predict reaction outcomes and identify optimal conditions for synthesis. These computational approaches not only save time but also reduce experimental costs by minimizing trial-and-error experimentation. Furthermore, they provide valuable insights into the mechanistic aspects of reactions involving this compound.
In conclusion, Ethyl 3-bromo-2,2-difluorobutanoate (CAS No. 2375259-72-4) is a multifaceted intermediate with broad applications in pharmaceutical synthesis. Its unique structural features make it an invaluable tool for accessing fluorinated and brominated bioactive molecules with potential therapeutic significance. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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